molecular formula C13H21N2O3P B5700205 [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid

[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid

Cat. No. B5700205
M. Wt: 284.29 g/mol
InChI Key: ZOPPYFQJLCAPJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid, also known as CGP 35348, is a selective antagonist for GABAB receptors. It is a synthetic compound that has been widely used in scientific research to study the role of GABAB receptors in various physiological and pathological conditions.

Mechanism of Action

[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 is a selective antagonist for GABAB receptors, which are G protein-coupled receptors that are widely distributed in the central nervous system. GABAB receptors are involved in the regulation of neurotransmitter release and synaptic plasticity, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 has been shown to block the inhibitory effects of GABAB receptor activation on neurotransmitter release and neuronal excitability. It has also been shown to modulate synaptic plasticity and long-term potentiation in various brain regions.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 in lab experiments is its high selectivity for GABAB receptors, which allows for specific targeting of these receptors without affecting other neurotransmitter systems. However, one limitation of using [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 is its relatively low potency compared to other GABAB receptor antagonists, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for research on [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 and GABAB receptors. One area of interest is the role of GABAB receptors in the regulation of pain and analgesia, which may have implications for the development of new pain therapies. Another area of interest is the role of GABAB receptors in addiction and substance abuse, which may have implications for the development of new treatments for addiction. Finally, the development of more potent and selective GABAB receptor antagonists may improve the utility of [2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 in scientific research.

Synthesis Methods

[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 can be synthesized by reacting 6-methyl-3-pyridineethanol with 4-morpholinylmethylphosphonic acid dichloride in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain the pure compound.

Scientific Research Applications

[2-(6-methyl-3-pyridinyl)ethyl](4-morpholinylmethyl)phosphinic acid 35348 has been extensively used in scientific research to study the role of GABAB receptors in various physiological and pathological conditions. It has been used to investigate the mechanism of action of GABAB receptors in the central nervous system, including their role in neurotransmitter release, synaptic plasticity, and neuronal excitability.

properties

IUPAC Name

2-(6-methylpyridin-3-yl)ethyl-(morpholin-4-ylmethyl)phosphinic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N2O3P/c1-12-2-3-13(10-14-12)4-9-19(16,17)11-15-5-7-18-8-6-15/h2-3,10H,4-9,11H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPPYFQJLCAPJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CCP(=O)(CN2CCOCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N2O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(6-Methylpyridin-3-yl)ethyl](morpholin-4-ylmethyl)phosphinic acid

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